molecular formula C6H11NO2 B2639359 5-(Hydroxymethyl)-5-methyl-2-pyrrolidinone CAS No. 1159991-46-4

5-(Hydroxymethyl)-5-methyl-2-pyrrolidinone

Cat. No.: B2639359
CAS No.: 1159991-46-4
M. Wt: 129.159
InChI Key: ZNAPPCVBCHWFFH-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-5-methyl-2-pyrrolidinone is an organic compound that belongs to the class of pyrrolidinones It is characterized by the presence of a hydroxymethyl group and a methyl group attached to the pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-5-methyl-2-pyrrolidinone typically involves the reaction of 5-hydroxymethylfurfural with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . This reaction proceeds under mild conditions and yields the desired product with good selectivity.

Industrial Production Methods

Industrial production of this compound can be achieved through the continuous process of converting fructose-glucose mixtures using acid-catalyzed dehydration . This method allows for the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-5-methyl-2-pyrrolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and various oxidizing agents. The reactions typically occur under mild to moderate temperatures and pressures, ensuring high selectivity and yield.

Major Products Formed

The major products formed from these reactions include 5-hydroxymethyl-2-furancarboxylic acid, 2,5-bis(hydroxymethyl)furan, and 2,5-dimethyl furan .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Hydroxymethyl)-5-methyl-2-pyrrolidinone include:

  • 5-(Hydroxymethyl)furfural (HMF)
  • 5-(Chloromethyl)furfural (CMF)
  • 5-(Bromomethyl)furfural (BMF)
  • 2,5-Diformylfuran (DFF)
  • 5-Methylfurfural (5MF)

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with hemoglobin subunit alpha and modulate its activity sets it apart from other similar compounds .

Properties

IUPAC Name

5-(hydroxymethyl)-5-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(4-8)3-2-5(9)7-6/h8H,2-4H2,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAPPCVBCHWFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159991-46-4
Record name 5-(hydroxymethyl)-5-methylpyrrolidin-2-one
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